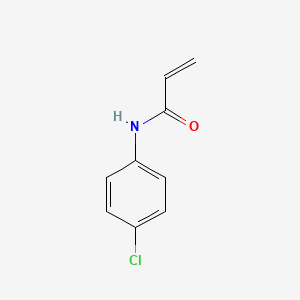

N-(4-Chlorophenyl)acrylamide

概要

説明

- そのIUPAC名はN-(4-クロロフェニル)アクリルアミドです。

- この化合物は、アクリルアミド部分にクロロフェニル基が結合した構造をしています。

- 通常は固体または液体として存在し、室温で乾燥した場所に保管されています .

N-(4-クロロフェニル)アクリルアミド: は、分子量181.62 g/molの有機化合物です。

合成方法

合成経路: N-(4-クロロフェニル)アクリルアミドの合成は、4-クロロアニリンとアクリロイルクロリドの反応によって行われます。

反応条件: 反応は通常、ジクロロメタンまたはトルエンなどの有機溶媒中で、トリエチルアミンなどの塩基を触媒として行われます。

準備方法

Synthetic Routes: The synthesis of N-(4-chlorophenyl)acrylamide involves the reaction between 4-chloroaniline and acryloyl chloride.

Reaction Conditions: The reaction is typically carried out in an organic solvent (such as dichloromethane or toluene) with a base (such as triethylamine) as a catalyst.

Industrial Production: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is well-documented.

化学反応の分析

Nucleophilic Addition Reactions

The acrylamide’s conjugated double bond undergoes nucleophilic additions due to electron withdrawal by the carbonyl group. Key reactions include:

Thiol-Michael Addition

N-(4-Chlorophenyl)acrylamide reacts readily with thiol-containing nucleophiles like glutathione (GSH) via thiol-Michael addition. Second-order reaction rate constants () quantify this reactivity:

| Acrylamide Derivative | (M h) |

|---|---|

| This compound | 18.7 ± 1.2 |

| N,N′-Methylenebisacrylamide | 134.8 ± 4.6 |

| N,N-Diethylacrylamide | 2.57 ± 0.09 |

This reactivity correlates with cytotoxicity, as thiol depletion disrupts redox balance in cells .

Amine Additions

Primary amines attack the β-carbon, forming β-amino amides. For example, hydrazine derivatives form hydrazide-acrylamide hybrids under reflux in ethanol .

Hydrolysis

The acrylamide bond hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 4-chloroaniline and acrylic acid.

-

Basic Hydrolysis : Produces 4-chloroaniline and acrylate salts.

Reaction conditions (e.g., pH, temperature) determine the hydrolysis pathway and kinetics.

Radical-Mediated Reactions

This compound participates in Fe-catalyzed radical spirocyclization. Key steps include:

-

Decarbonylation of aliphatic aldehydes generates alkyl radicals.

-

Radical Addition to the acrylamide’s double bond forms a benzyl radical intermediate.

Notably, electron-withdrawing groups (e.g., Cl) enhance radical stabilization, increasing reaction efficiency .

Polymerization

This compound undergoes radical polymerization initiated by AIBN or peroxides. The resulting polymers exhibit thermoresponsive behavior, influenced by:

-

Substituent Effects : The 4-chlorophenyl group increases hydrophobicity.

-

Cross-Linking : Diacrylamide derivatives (e.g., N,N′-methylenebisacrylamide) form hydrogels .

Comparative Reactivity Analysis

The reactivity of this compound is modulated by:

-

Electronic Effects : The 4-Cl group enhances electrophilicity at the β-carbon.

-

Steric Hindrance : Bulky substituents reduce reaction rates (e.g., for N,N-diethylacrylamide is 10× lower) .

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

N-(4-Chlorophenyl)acrylamide has been investigated for its biological activities, particularly its potential as an anticancer agent. Research indicates that compounds with acrylamide structures can inhibit cancer cell proliferation and induce apoptosis.

Case Study : A study published in Molecules highlighted the anticancer potential of acrylamide derivatives, including this compound, demonstrating their effectiveness against breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Polymer Science

The compound is used in the synthesis of polymers with specific thermal and mechanical properties. For instance, poly(this compound) exhibits intermediate thermal stability compared to other polymers like poly(methyl methacrylate).

| Polymer Type | Thermal Stability | Mechanical Properties |

|---|---|---|

| Poly(this compound) | Intermediate | Moderate flexibility |

| Poly(methyl methacrylate) | High | Rigid |

Research indicates that the introduction of chlorinated phenyl groups enhances the thermal properties of the resulting polymers, making them suitable for high-temperature applications .

Material Science

This compound is also utilized in the development of smart materials and coatings. Its ability to form hydrogels makes it valuable in biomedical applications, such as drug delivery systems.

Case Study : In a recent investigation, hydrogels formed from this compound demonstrated controlled drug release properties, making them promising candidates for targeted therapy in cancer treatment .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer agent; induces apoptosis in cancer cells. |

| Polymer Science | Used to create thermally stable polymers; enhances mechanical properties. |

| Material Science | Forms hydrogels for drug delivery systems; applicable in targeted cancer therapies. |

作用機序

- N-(4-クロロフェニル)アクリルアミドがその効果を発揮する正確なメカニズムは、現在も研究中の課題です。

- おそらく特定の分子標的または経路と相互作用しますが、これらのメカニズムを解明するにはさらなる研究が必要です。

類似化合物の比較

類似化合物: 他のアクリルアミド誘導体またはフェニル置換化合物。

独自性: 特定のクロロフェニル置換パターンとその関連化合物と比較した独自の特性を強調します。

類似化合物との比較

Similar Compounds: Other acrylamide derivatives or phenyl-substituted compounds.

Uniqueness: Highlight its specific chlorophenyl substitution pattern and its distinct properties compared to related compounds.

If you need further information or have any specific questions, feel free to ask

生物活性

N-(4-Chlorophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

This compound (C9H8ClNO) features a chlorinated phenyl group attached to an acrylamide moiety. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological interactions. The synthesis typically involves the reaction of 4-chloroaniline with an appropriate acrylamide derivative under controlled conditions, often yielding good purity and yield rates.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, studies on related acrylamide derivatives have shown their potential as anti-cancer agents through mechanisms such as inducing apoptosis and generating reactive oxygen species (ROS) in cancer cells. In vitro studies revealed that such compounds could significantly inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 2.2 to 21.7 µM depending on structural modifications .

Table 1: Anticancer Activity of Acrylamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 5.0 | Induction of ROS, apoptosis |

| N-(4-Chloro-phenyl)-cinnamide | MCF-7 | 3.5 | GSH depletion |

| N-(4-Methylphenyl)acrylamide | HT-29 | 12.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida species. The structure-activity relationship (SAR) studies suggest that modifications in the aryl group can enhance or diminish these effects .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| N-(4-Methylthio-phenyl)acrylamide | Candida albicans | High |

| N-(3-Nitrophenyl)acrylamide | E. coli | Low |

Toxicological Studies

Toxicity assessments have shown that while some acrylamide derivatives exhibit promising biological activities, they may also present significant toxicity risks. For example, in a study involving Daphnia magna, certain derivatives displayed moderate to high toxicity levels, emphasizing the need for careful evaluation during drug development processes .

Case Studies

- Anticancer Mechanism Exploration : A study focused on the mechanism of action for this compound derivatives revealed that they could induce oxidative stress in cancer cells, leading to increased apoptosis rates compared to untreated controls . This was evidenced by a marked increase in ROS levels and a decrease in intracellular glutathione.

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial potential of structurally similar compounds against various pathogens. The findings indicated that specific substitutions on the phenyl ring significantly improved antibacterial efficacy, suggesting a pathway for optimizing therapeutic agents against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Chlorophenyl)acrylamide, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions. A common method involves reacting 4-chloroaniline with α-bromoacrylic acid in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent under ice-cooled conditions . Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acid), reaction time (~4–6 hours), and purification via column chromatography with ethyl acetate/petroleum ether gradients . Yield improvements (e.g., 70–85%) are achieved by adjusting solvent polarity and temperature .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on multi-spectral analysis:

- ¹H NMR : Characteristic peaks include aromatic protons (δ 7.4–7.8 ppm) and acrylamide NH (δ ~10.3 ppm, singlet) .

- IR Spectroscopy : Stretching vibrations for C=O (1635–1730 cm⁻¹) and N–H (3294–3448 cm⁻¹) confirm the amide bond .

- Mass Spectrometry : ESI-MS molecular ion peaks (e.g., [M+1]⁺ = 273.1) validate molecular weight .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives are tailored via substituent introduction:

- Thiopyrimidines : React with thiourea in ethanolic KOH under reflux to form fused heterocycles (e.g., 76% yield) .

- Spiroindoline-pyrrolidines : Condensation with isatin and glycine yields anticancer candidates (85% yield) .

- Pyrazoles : Hydrazine hydrate reactions generate 1H-pyrazol-3-amine derivatives (79% yield) .

Advanced Research Questions

Q. How do crystallographic studies inform conformational analysis of this compound derivatives?

Single-crystal X-ray diffraction reveals planar acrylamide backbones with dihedral angles (e.g., 80.06° between acrylamide and benzene rings). Non-covalent interactions (C–H⋯O, C–H⋯π) stabilize molecular tapes in crystal lattices, critical for designing solid-state materials .

Q. What methodologies are used to evaluate antitumor activity, and how are contradictory results resolved?

- SRB Assay : Measures cytotoxicity via sulforhodamine B binding to cellular proteins (linear range: 1,000–10,000 cells/well) .

- In Vivo Xenografts : Compounds like SC-III3 reduce HepG2 tumor growth in mice but induce non-apoptotic cell death, requiring mechanistic validation via autophagy assays or ROS profiling . Contradictions arise from cell-line-specific pathways, resolved using orthogonal assays (e.g., flow cytometry vs. Western blotting) .

Q. How are reaction mechanisms elucidated for this compound-based cyclizations?

Mechanistic studies employ:

- Kinetic Isotope Effects (KIEs) : Differentiate nucleophilic vs. electrophilic pathways in thiopyrimidine formation .

- DFT Calculations : Model transition states for Heck coupling reactions, confirming palladium-catalyzed olefin insertion steps .

Q. What strategies address spectral data contradictions in derivative characterization?

Contradictions (e.g., unexpected NH peaks in ¹H NMR) are resolved by:

- D₂O Exchange : Differentiates exchangeable protons (e.g., NH) from aromatic signals .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns in complex heterocycles like thieno[3,2-d]pyrimidines .

Q. Methodological Tables

Table 1: Key Spectral Data for this compound Derivatives

| Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS ([M+1]⁺) |

|---|---|---|---|

| (E)-3-(3-Aminophenyl) | 10.3 (s, NH), 6.73–7.74 (Ar-H) | 1635 (C=O), 3333 (NH) | 273.1 |

| Spiroindoline-pyrrolidine | 2.0 (s, NH), 3.65 (CH) | 1730 (C=O), 3294 (NH) | 430 |

Table 2: Biological Activity of Selected Derivatives

| Compound | Assay Type | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| SC-III3 | HepG2 Xenograft | 12.5 | Non-apoptotic cell death |

| AVL-3288 | α7 nAChR PAM | 0.3 | Positive allosteric modulation |

特性

IUPAC Name |

N-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPAGMKWFWQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280790 | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-48-5 | |

| Record name | N-(4-Chlorophenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。